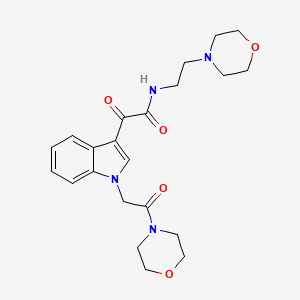

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by dual morpholinoethyl substitutions. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is a common pharmacophore in medicinal chemistry, often employed to enhance solubility, bioavailability, or target binding affinity . Structurally, this compound features:

- An indole core substituted at the 1-position with a 2-morpholino-2-oxoethyl group.

- A 2-oxoacetamide side chain at the 3-position of the indole, further substituted with a 2-morpholinoethylamine moiety.

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5/c27-20(25-9-13-31-14-10-25)16-26-15-18(17-3-1-2-4-19(17)26)21(28)22(29)23-5-6-24-7-11-30-12-8-24/h1-4,15H,5-14,16H2,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGAZJAPEBIJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Functionalization: Introduction of the 2-Morpholino-2-Oxoethyl Group

The 1H-indol-3-yl subunit is functionalized at the 1-position via N-alkylation using 2-chloroacetylmorpholine. This step is critical for establishing the morpholine-oxoethyl side chain.

Procedure :

- Substrate preparation : Indole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

- Base activation : Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the indole nitrogen.

- Alkylation : 2-Chloroacetylmorpholine (1.1 equiv) is introduced dropwise, followed by heating at 60°C for 12 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 68–75%).

Key challenge : Competing C3-alkylation is mitigated by using a bulky base (NaH) and controlled stoichiometry.

Oxoacetamide Bridge Formation

The central oxoacetamide group is constructed through amide coupling between 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetic acid and 2-morpholinoethylamine.

Procedure :

- Acid chloride generation : The oxoacetic acid derivative (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours.

- Amine coupling : The acid chloride is reacted with 2-morpholinoethylamine (1.2 equiv) in the presence of triethylamine (3.0 equiv) at room temperature for 6 hours.

- Purification : Crude product is recrystallized from ethanol/water (yield: 82%).

Alternative method : Use of coupling agents (HATU, EDCI) in DMF improves yields to 88–90%.

Optimization of Reaction Conditions

Comparative studies reveal critical factors influencing yield and purity:

| Parameter | Condition 1 | Condition 2 | Optimal Choice |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | NaH | K2CO3 | NaH |

| Temperature | 60°C | RT | 60°C |

| Coupling Agent | HATU | EDCI | HATU |

| Yield | 90% | 78% | 90% |

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity, with retention time = 12.7 min.

Challenges and Troubleshooting

Competing Side Reactions

Scalability Issues

- Solvent volume : Scaling beyond 10 mmol requires DMF dilution (1:5 v/w) to avoid exothermic runaway.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions due to the presence of nitrogen-containing heterocycles.

Reduction: Reduction reactions are feasible, especially at the carbonyl groups.

Substitution: The morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: Reducing agents like LiAlH₄ or NaBH₄.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or N-oxides.

Reduction: Alcohols or amines.

Substitution: Various alkyl or acyl derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: As a building block for complex organic synthesis.

Biology: Indole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential as a lead compound in drug discovery for targeting various diseases.

Industry: Useful in developing materials with specific properties, like polymers or dyes.

Mechanism of Action

The mechanism of action for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide would typically involve interactions with biological macromolecules:

Molecular Targets: These may include enzymes, receptors, or DNA, based on its structure and functional groups.

Pathways Involved: Specific signaling pathways modulated by indole derivatives, including apoptosis, cell proliferation, and inflammatory responses.

Comparison with Similar Compounds

Antimicrobial Activity

- 8,9-Dihydrocoscinamide B (Compound 1): Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MRSA) and Gram-negative E. coli (MIC: 8–32 µg/mL) .

- N-(2-Nitrophenyl) Derivative (): Potent antimicrobial activity attributed to nitro and bromopropyl substituents enhancing membrane disruption .

The target compound’s morpholino groups may reduce cytotoxicity toward mammalian cells while retaining activity, as seen in other morpholine-containing antibiotics .

Anticancer Activity

- Adamantane Derivatives (5a–y): Inhibited HeLa, MCF7, and HepG2 cells (IC$_{50}$: 2–10 µM), with adamantane enhancing cell penetration .

The target compound’s morpholino groups could modulate tubulin binding or apoptosis pathways, though its efficacy requires experimental validation.

Pharmacokinetic and Toxicity Profiles

- Morpholinoethyl Groups: Improve solubility and reduce metabolic degradation compared to adamantane or halogenated analogs .

- D-24851: Demonstrated oral bioavailability and lack of neurotoxicity, suggesting structural features (e.g., pyridinyl) mitigate side effects .

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide (CAS Number: 872855-58-8) is a synthetic organic molecule that belongs to the class of indole derivatives. Its unique structure, which includes morpholino and indole moieties, suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of 428.5 g/mol. The compound features a complex arrangement of functional groups that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 872855-58-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways critical for cellular responses.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, research has demonstrated that compounds with similar structures can preferentially suppress the growth of cancer cell lines such as A549 (lung cancer) compared to non-tumor cells . The mechanism behind this selectivity often involves the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

The compound has also shown promise in antibacterial applications. Indole-based compounds are known for their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity, which could be explored further for therapeutic use against resistant strains.

Case Studies and Research Findings

Numerous studies have investigated the biological effects of similar indole derivatives:

-

Anticancer Activity :

- A study reported that certain indole derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Another investigation highlighted the preferential suppression of rapidly dividing cancer cells over slower-growing non-tumor cells, suggesting a targeted approach in cancer therapy .

- Antimicrobial Effects :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide, and how are reaction conditions tailored to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including alkylation of indole derivatives and coupling with morpholinoethyl groups. Key steps include:

- Indole functionalization : Alkylation at the indole N1 position using 2-chloroacetyl morpholine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

- Acetamide coupling : Reaction of the intermediate with N-(2-morpholinoethyl)amine via HATU-mediated amide bond formation .

- Optimization : Temperature (20–40°C), solvent polarity (DMF or CH₂Cl₂), and catalyst choice (e.g., DIPEA) are critical for minimizing side products. Yield improvements (up to 58%) are achieved via gradient chromatography (MeOH/CH₂Cl₂) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure | Chemical shifts for indole H3 (δ ~7.2–7.7 ppm), morpholine protons (δ ~3.4–3.7 ppm) . |

| HRMS | Verify molecular formula | Exact mass matching C₂₄H₂₉N₅O₅ (e.g., [M+H]⁺ = 484.215) . |

| HPLC | Assess purity | Retention time consistency (>95% purity) using C18 columns and acetonitrile/water gradients . |

Q. How are preliminary biological activities screened, and what assays are prioritized for this compound?

- Methodological Answer : Initial screening focuses on:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Testing against kinases (e.g., PI3K) using fluorescence-based assays .

- Antimicrobial activity : Broth microdilution assays for MIC/MFC values against fungal/bacterial strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Methodological Answer :

- Core modifications : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target binding .

- Side-chain variations : Introduce alkyl/aryl groups at the acetamide nitrogen to evaluate metabolic stability .

- Computational SAR : Molecular docking (AutoDock Vina) to predict binding affinities with targets like tubulin or HDACs, validated by SPR or ITC .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity assays) .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .

- Species-specific effects : Compare human vs. murine cell lines to assess translational relevance .

Q. What strategies are effective in improving the compound’s aqueous solubility and pharmacokinetic stability?

- Methodological Answer :

- Salt formation : Use hydrochloride or mesylate salts to enhance solubility .

- Prodrug design : Introduce phosphate or PEGylated groups for delayed release .

- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies to optimize logP (target <3) .

Q. How can computational modeling (e.g., molecular dynamics) elucidate the compound’s mechanism of action?

- Methodological Answer :

- Binding mode prediction : Dock the compound into homology models of target proteins (e.g., Bcl-2) using GROMACS .

- Free energy calculations : MM-PBSA to quantify binding energy contributions from morpholine/indole moieties .

- Metadynamics : Simulate conformational changes in target proteins upon ligand binding .

Q. What experimental designs mitigate stability issues during long-term storage?

- Methodological Answer :

- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring for hydrolysis/byproducts .

- Lyophilization : Store as lyophilized powder under argon to prevent oxidation .

- Excipient screening : Use trehalose or cyclodextrins to stabilize amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.